molecular formula C16H14BrNO4 B12452474 5-Bromo-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid

5-Bromo-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B12452474
M. Wt: 364.19 g/mol
InChI Key: ZXVNTXVIZXBWKE-UHFFFAOYSA-N
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Description

5-Bromo-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid is an organic compound with the molecular formula C16H14BrNO4. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It features a bromine atom, a phenoxy group, and an acetylamino group attached to a benzoic acid core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Acetylation: The addition of an acetyl group to the phenoxy compound.

    Amidation: The formation of an amide bond between the acetylated phenoxy compound and the brominated benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Bromo-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The bromine atom and the acetylamino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a phenoxy group.

    2-Acetyloxy-5-bromobenzoic acid: Features an acetyloxy group instead of an acetylamino group.

    5-Bromo-2-aminobenzoic acid: Contains an amino group instead of the acetylamino group.

Uniqueness

5-Bromo-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid is unique due to the presence of the 3-methylphenoxy group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C16H14BrNO4

Molecular Weight

364.19 g/mol

IUPAC Name

5-bromo-2-[[2-(3-methylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H14BrNO4/c1-10-3-2-4-12(7-10)22-9-15(19)18-14-6-5-11(17)8-13(14)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21)

InChI Key

ZXVNTXVIZXBWKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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